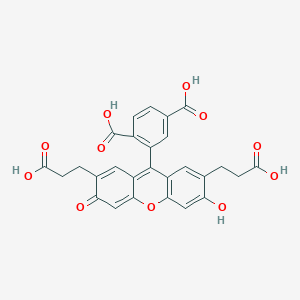
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein
Descripción general
Descripción
2',7'-bis-(2-carboxyethyl)-6-carboxyfluorescein is a 2',7'-bis-(2-carboxyethyl)carboxyfluorescein compound having a carboxy substituent in the 6-position. It has a role as a fluorochrome. It derives from a fluorescein.
Aplicaciones Científicas De Investigación
Intracellular pH Measurement
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein (BCECF) is extensively used as a pH-sensitive dye in various scientific studies. It's particularly instrumental in measuring intracellular pH (pHi) levels. For instance, Bergman et al. (1991) utilized BCECF to study pH regulation in cultured human kidney proximal tubule cells, demonstrating its reliability for pHi measurements across different cell types (Bergman, Mcateer, Evan, & Soleimani, 1991). Lanz, Slavik, and Kotyk (2008) further explored BCECF’s application in argon laser confocal microscopy for intracellular pH estimation in single cells of Saccharomyces cerevisiae (Lanz, Slavik, & Kotyk, 2008).
Studying Cellular Mechanisms
BCECF has also been pivotal in researching various cellular mechanisms. For example, Mellergård, Ouyang, and Siesjö (1992) used BCECF in their research on astrocytes and neuroblastoma cells to understand how cells regulate pHi in response to external pH changes (Mellergård, Ouyang, & Siesjö, 1992). Allen et al. (1990) identified a novel ATP-dependent transport mechanism in epithelial cells through the efflux study of BCECF, showing the dye's relevance in transporter mechanism studies (Allen, Harpur, Gray, Simmons, & Hirst, 1990).
Fluorescence Imaging and Microscopy
BCECF's use extends to fluorescence imaging and microscopy. Weinlich et al. (1998) investigated BCECF's behavior in different cell lines using confocal laser scanning microscopy, highlighting its utility in understanding intracellular distribution and response to pH changes (Weinlich, Theiß, Lin, & Kinne, 1998). Additionally, Wang et al. (2007) conducted fluorescence lifetime imaging (FLIM) of single halobacteria loaded with BCECF, demonstrating its potential in detailed cellular imaging studies (Wang, Nakabayashi, Tsujimoto, Miyauchi, Kamo, & Ohta, 2007).
Enzymatic Hydrolysis Monitoring
BCECF has been applied in enzymatic hydrolysis monitoring as well. Salvi et al. (1996) described a spectrofluorimetric assay using BCECF for continuous monitoring of enzymatic hydrolysis of medicinal esters, showcasing its applicability in pharmacological research (Salvi, Mayer, Carrupt, & Testa, 1996).
Probing Organelles
In organelle research, BCECF has been used as a fluorescent marker. Scott, Docampo, and Benchimol (1998) reported BCECF localizing to hydrogenosomes in Trichomonas vaginalis, offering a novel application of BCECF as a marker for these organelles (Scott, Docampo, & Benchimol, 1998).
Propiedades
IUPAC Name |
2-[2,7-bis(2-carboxyethyl)-3-hydroxy-6-oxoxanthen-9-yl]terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(7-12(19)2-5-23(30)31)25(16-9-14(26(34)35)1-4-15(16)27(36)37)18-8-13(3-6-24(32)33)20(29)11-22(18)38-21/h1,4,7-11,28H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROGDOAOXDINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005566 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein | |
CAS RN |
85138-49-4 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)
![3-benzyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1225925.png)
![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)


![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)



![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B1225948.png)